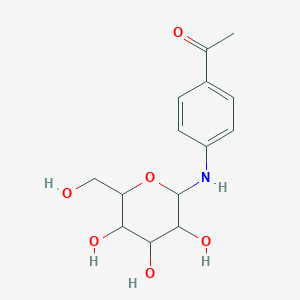

![molecular formula C11H9FN2O3S2 B5515352 4-{[(2-fluorophenyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5515352.png)

4-{[(2-fluorophenyl)amino]sulfonyl}-2-thiophenecarboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related sulfur-nitrogen compounds provides insights into methodologies that could be applicable to the synthesis of 4-{[(2-fluorophenyl)amino]sulfonyl}-2-thiophenecarboxamide. For example, the synthesis of acyclic sulfur-nitrogen compounds reveals techniques for creating compounds with complex sulfur-nitrogen bonds, which may be relevant for synthesizing our compound of interest (Haas et al., 1996).

Molecular Structure Analysis

The study of the molecular structure of similar compounds offers insights into the expected molecular configuration of this compound. For instance, the single crystal X-ray structure analysis of related compounds helps in understanding the molecular geometry, bond lengths, and angles, which are crucial for predicting the behavior and reactivity of the compound (Ramazani et al., 2011).

Chemical Reactions and Properties

The chemical reactivity and properties can be inferred from studies on similar sulfonamide compounds. For example, the synthesis and properties of novel aromatic polyamides derived from related compounds highlight the potential chemical reactivity and stability of sulfonamide-based compounds under various conditions (Gutch, Banerjee, & Jaiswal, 2003).

Physical Properties Analysis

The physical properties such as solubility, thermal stability, and molecular weight can be crucial for understanding the applications and handling of the compound. Insights can be drawn from the synthesis and properties of related polyamides, which demonstrate the influence of molecular structure on physical properties like solubility and thermal stability (Gutch, Banerjee, & Jaiswal, 2003).

Chemical Properties Analysis

The chemical properties, including reactivity towards different reagents and conditions, are essential for the practical application of the compound. Studies on similar compounds, such as the synthesis and antimicrobial activity of sulfonamide derivatives, offer valuable information on the chemical behavior, potential reactivity, and applications of sulfonamide-based compounds (Ghorab et al., 2017).

Aplicaciones Científicas De Investigación

Antiproliferative Activities

Research indicates that derivatives of sulfonamide, including compounds structurally related to 4-{[(2-fluorophenyl)amino]sulfonyl}-2-thiophenecarboxamide, have been synthesized and evaluated for their antiproliferative activities against different cancer cell lines. For instance, pyrazole-sulfonamide derivatives have shown promising cell-selective effects against rat brain tumor cells (C6) and broad-spectrum antitumor activity (Samet Mert et al., 2014). Similarly, phenylaminosulfanyl-1,4-naphthoquinone derivatives exhibited potent cytotoxic activity against human cancer cell lines, including A549, HeLa, and MCF-7 (P. Ravichandiran et al., 2019).

Synthesis and Characterization of Polymers

Compounds with sulfonamide groups have been utilized in the synthesis of new polymeric materials. For instance, aromatic poly(sulfone sulfide amide imide)s have been developed, offering soluble and thermally stable polymers with potential applications in high-performance materials (S. Mehdipour‐Ataei et al., 2007). Another study demonstrated the preparation of novel polyimides derived from bis[4-(2-hydroxyethoxy)phenyl]sulfone, showing significant thermal stability and mechanical properties (D. Liaw et al., 1999).

Fluorescent Probes and Sensors

Sulfonamide derivatives have been explored for their potential in developing fluorescent probes for detecting various biological and chemical entities. A study highlighted the use of a water-soluble and thiol-specific fluorogenic reagent for the sensitive determination of proteins, demonstrating its utility in identifying altered proteins in tissues (C. Toriumi et al., 2003).

Inhibition of Carbonic Anhydrase Isoforms

Research has also focused on the synthesis of novel sulfonamide compounds for inhibiting carbonic anhydrase isoforms, which are important for various physiological processes. Compounds synthesized from 4-amino-N-(4-sulfamoylphenyl)benzamide have shown effective inhibition of carbonic anhydrase isoforms hCA I, II, and VII, revealing potential therapeutic applications (Ramazan Ulus et al., 2013).

Safety and Hazards

Propiedades

IUPAC Name |

4-[(2-fluorophenyl)sulfamoyl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9FN2O3S2/c12-8-3-1-2-4-9(8)14-19(16,17)7-5-10(11(13)15)18-6-7/h1-6,14H,(H2,13,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAMKJJIWZDVWKL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NS(=O)(=O)C2=CSC(=C2)C(=O)N)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9FN2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{4-[(3,4-dichlorobenzyl)oxy]phenyl}-1-propanone](/img/structure/B5515281.png)

![(3aS*,7aR*)-5-methyl-2-[(1-methyl-1H-pyrazol-4-yl)carbonyl]octahydro-3aH-pyrrolo[3,4-c]pyridine-3a-carboxylic acid](/img/structure/B5515287.png)

![1-[(2,2-dimethyltetrahydro-2H-pyran-4-yl)carbonyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one](/img/structure/B5515307.png)

![2-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-2,9-diazaspiro[5.5]undecan-3-one hydrochloride](/img/structure/B5515320.png)

![4-[(anilinocarbonyl)amino]-N-methylbenzamide](/img/structure/B5515326.png)

![2-[5-(dimethylamino)-2,4-pentadienoyl]-6-[3-(dimethylamino)-2-propen-1-ylidene]cyclohexanone](/img/structure/B5515351.png)

![3-[1-(4-hydroxyphenyl)-5-phenyl-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5515358.png)

![N-[2-(5-chloro-4-methyl-1,3-thiazol-2-yl)ethyl]-2,3,5-trimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5515366.png)

![N-(2,4-dichlorobenzyl)-N'-{[(2S,4S)-4-fluoro-2-pyrrolidinyl]methyl}urea hydrochloride](/img/structure/B5515369.png)

![2-(methylthio)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile](/img/structure/B5515373.png)